molecular formula C4H8N6O B1202932 Monomethylolmelamine CAS No. 937-35-9

Monomethylolmelamine

Cat. No. B1202932
CAS RN: 937-35-9
M. Wt: 156.15 g/mol
InChI Key: MBHRHUJRKGNOKX-UHFFFAOYSA-N
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Patent
US04223141

Procedure details

1,269 g of a 35% strength aqueous solution of formaldehyde (pH 3.7) are adjusted to pH 7.3 in a 4-liter three-necked flask by adding 1.8 g of borax. After 252 g of melamine have been added, methylolation is carried out at 75° C. for 2 hours, while stirring with a hook stirrer. The readily stirrable slurry of methylolmelamine obtained is processed further, as described in Example 1, after 1,600 g of methanol have been added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
252 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5]>>[CH2:1]([NH:5][C:4]1[N:6]=[C:7]([NH2:8])[N:9]=[C:10]([NH2:11])[N:3]=1)[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Two
Name
borax
Quantity
1.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
252 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Stirring
Type
CUSTOM
Details
while stirring with a hook stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(O)NC1=NC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.